molecular formula C66H125NO5 B3026337 30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid CAS No. 97040-38-5

30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid

Cat. No.: B3026337
CAS No.: 97040-38-5
M. Wt: 1012.7 g/mol
InChI Key: CJKGLEVYDCRGBX-UUHZUQCYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to its large size. It contains a hydroxymethyl group, which consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . The compound also contains a long hydrocarbon chain and a carboxylic acid group.

Scientific Research Applications

Role in Inflammation and Metabolic Syndrome

Research on linoleic acid (LA) derivatives, such as hydroxyoctadecadienoic acids, suggests these compounds play crucial roles in regulating inflammation associated with metabolic syndrome and cancer. The oxidative derivatives of LA, generated through enzymatic and reactive oxygen species (ROS)-mediated pathways, significantly impact cellular processes relevant to inflammation, atherogenesis, and cancer development. These findings highlight the importance of understanding lipid oxidation products' roles in disease mechanisms, potentially guiding therapeutic strategies targeting these pathways (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Impact on Drug Metabolism and Pharmacologic Activity

The metabolic hydroxylation and carboxylation of alkyl moieties in drug molecules, including processes involving lipid-like structures, significantly influence their pharmacologic activity. Understanding these metabolic transformations is crucial for predicting the pharmacological activity of new drug candidates and designing more effective therapeutic agents. This research underscores the importance of considering metabolic modifications when evaluating drug efficacy and safety (El-Haj & Ahmed, 2020).

Therapeutic Potential of Related Compounds

Glycyrrhetinic acids, which share structural similarities with complex lipid derivatives, exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The therapeutic potential of these compounds underscores the importance of exploring similar lipid-derived molecules for drug discovery and development. Semisynthetic derivatives of glycyrrhetinic acids, for instance, have demonstrated enhanced cytotoxic effects, highlighting the potential for chemical modifications to improve medicinal properties (Hussain et al., 2018).

Mechanism of Action

Target of Action

The compound, also known as EOS (d18:1/30:0/18:2), is a product in the category of Ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and signaling in cell membranes.

Mode of Action

Ceramides, in general, are known to participate in various cellular signaling pathways, including those governing cell cycle progression, cell differentiation, and apoptosis .

Biochemical Pathways

Ceramides are involved in several biochemical pathways. They can be produced by the breakdown of sphingomyelin, a component of cell membranes. Once formed, ceramides can influence the function of other molecules in the membrane and can also act as a second messenger in signal transduction pathways .

Pharmacokinetics

Like other lipids, it is likely to be absorbed in the intestines, distributed in the body bound to proteins, metabolized in the liver, and excreted in the feces and urine .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cell type and the signaling pathways involved. In general, ceramides can affect cell behavior by altering membrane properties or by acting as second messengers in intracellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other lipids, the pH and composition of the surrounding medium, and the presence of specific enzymes or transport proteins .

Properties

IUPAC Name

[30-[[(E)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H125NO5/c1-3-5-7-9-11-13-15-17-31-36-40-44-48-52-56-60-66(71)72-61-57-53-49-45-41-37-33-30-28-26-24-22-20-18-19-21-23-25-27-29-32-35-39-43-47-51-55-59-65(70)67-63(62-68)64(69)58-54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,31,54,58,63-64,68-69H,3-10,12,14-16,18-30,32-53,55-57,59-62H2,1-2H3,(H,67,70)/b13-11-,31-17-,58-54+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKGLEVYDCRGBX-UUHZUQCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H125NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 2
Reactant of Route 2
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 3
Reactant of Route 3
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 4
Reactant of Route 4
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 5
Reactant of Route 5
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Reactant of Route 6
Reactant of Route 6
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid

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